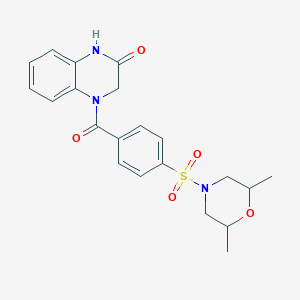
4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as DMXAA, is a synthetic small molecule that has gained attention for its potential use as an anti-cancer agent. DMXAA was initially developed as a vascular disrupting agent (VDA) and was found to have anti-tumor activity.
科学的研究の応用
Pharmacological Research
This compound is often explored for its potential as a pharmacological agent due to its unique chemical structure. Researchers investigate its interactions with various biological targets, such as enzymes and receptors, to develop new therapeutic drugs. Its potential applications include anti-inflammatory, anti-cancer, and neuroprotective agents .
Chemical Biology
In chemical biology, this compound is used as a probe to study biological processes at the molecular level. Its ability to bind selectively to certain proteins or nucleic acids makes it a valuable tool for elucidating the mechanisms of cellular functions and interactions. This helps in understanding disease pathways and identifying new drug targets .
Material Science
The compound’s unique structural properties make it useful in material science, particularly in the development of novel polymers and nanomaterials. Researchers explore its incorporation into polymer matrices to enhance material properties such as thermal stability, mechanical strength, and chemical resistance. These materials have applications in various industries, including electronics and aerospace .
Analytical Chemistry
In analytical chemistry, this compound is employed as a reagent or standard for various analytical techniques. Its well-defined chemical properties allow for precise quantification and detection of other substances in complex mixtures. This is particularly useful in environmental monitoring, food safety, and clinical diagnostics .
Biochemical Assays
The compound is used in biochemical assays to study enzyme kinetics and inhibition. Its ability to act as a substrate or inhibitor in enzymatic reactions provides insights into enzyme function and regulation. This information is crucial for drug discovery and development, as it helps identify potential therapeutic targets and optimize drug efficacy .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a lead compound for the design and synthesis of new drugs. Researchers modify its structure to enhance its pharmacokinetic and pharmacodynamic properties, aiming to develop more effective and safer medications. This process involves extensive testing and optimization to achieve the desired therapeutic outcomes .
These applications highlight the versatility and importance of this compound in various scientific research fields. Each application leverages its unique chemical properties to advance knowledge and innovation in different domains.
Based on general knowledge and typical applications of similar compounds in scientific research. Specific studies and detailed references would require access to specialized databases and publications.
特性
IUPAC Name |
4-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-14-11-23(12-15(2)29-14)30(27,28)17-9-7-16(8-10-17)21(26)24-13-20(25)22-18-5-3-4-6-19(18)24/h3-10,14-15H,11-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHUHZCMTNEZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2707283.png)

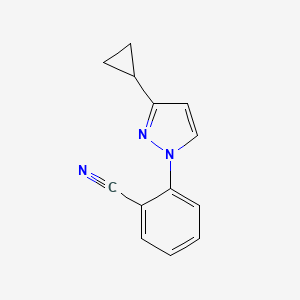
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2707286.png)
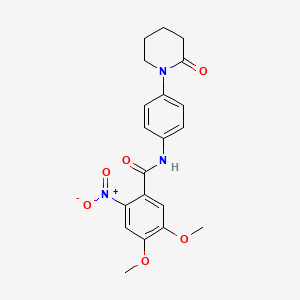

![6-methyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2707292.png)
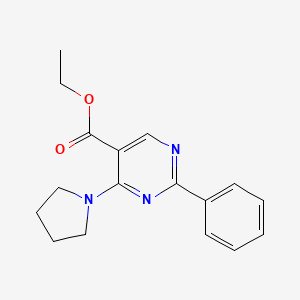
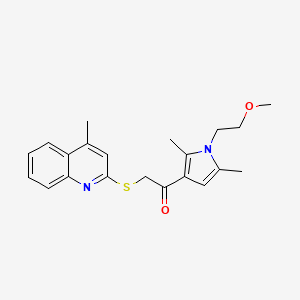
![3-[(3-Methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2707299.png)
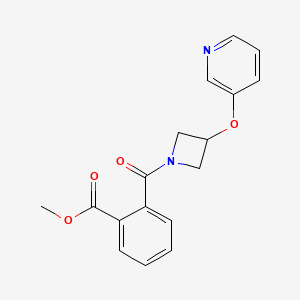
![Ethyl 6-methyl-2-(2-methylbenzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2707303.png)
![2-cyclohexyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2707304.png)